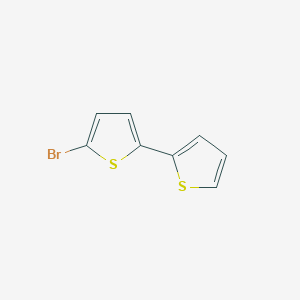

5-Bromo-2,2'-bithiophene

Vue d'ensemble

Description

5-Bromo-2,2'-bithiophene is a brominated bithiophene derivative that serves as an important intermediate in the synthesis of various organic compounds, particularly in the field of organic electronics. The presence of the bromine atom on the thiophene ring makes it a versatile starting material for further chemical modifications through various cross-coupling reactions.

Synthesis Analysis

The synthesis of brominated bithiophenes has been explored in several studies. A direct synthesis method for 2-bromo-4-alkylthiophenes has been developed, yielding products with high chemical yields exceeding 90%. This method involves regioselective lithiation of 3-alkylthiophenes followed by quenching with bromine at low temperatures. Additionally, protocols for synthesizing dihexyl-2,2'-bithiophenes using Kumada and Suzuki cross-coupling reactions have been reported, achieving high yields and excellent selectivity for head-to-tail (HT) and tail-to-tail (TT) regioisomers . Another study describes the synthesis of 3,4'-dibromo-2,2'-bithiophene through metal-catalyzed cross-coupling, which can be further converted into bis(alkylsulfanyl) derivatives .

Molecular Structure Analysis

The molecular structure of brominated bithiophenes has been investigated using X-ray crystallography. For instance, the X-ray molecular structure of 3,4'-dibromo-2,2'-bithiophene has been reported, providing insights into the arrangement of atoms and the overall geometry of the molecule . Additionally, the electronic and structural properties of hexaferrocenyl-2,2'-bithiophene, a related compound, have been studied using UV-vis spectroscopy and single-crystal X-ray diffraction, revealing electron delocalization within the bithiophene moiety .

Chemical Reactions Analysis

Brominated bithiophenes are reactive intermediates that can undergo various chemical reactions. For example, 5-bromopyrimidine has been shown to react with 2,2'-bithiophene under palladium-catalyzed conditions to yield aryl-aryl C-C coupling products. Alternatively, nucleophilic aromatic substitution of hydrogen (SNH) can be catalyzed by a Lewis acid to produce 5-bromo-4-(het)aryl-pyrimidines . These reactions demonstrate the versatility of brominated bithiophenes in forming new chemical bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated bithiophenes are influenced by their molecular structure and the presence of substituents. The electrochemical properties of hexaferrocenyl-2,2'-bithiophene have been explored using cyclic and square-wave voltammetry, showing that the ferrocenyl groups can be reversibly oxidized. The atropisomerism of this compound, due to the rotation barrier around the bithiophene bond, has also been investigated . The NMR data for 3,4'-dibromo-2,2'-bithiophene provide additional information on the chemical environment of the protons and carbons in the molecule . Molecular orbital calculations, redox, and optical measurements have been performed for pyrimidine derivatives substituted with bithiophene, contributing to the understanding of their electronic properties .

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Microwave-Assisted Palladium-Catalyzed Reactions : 5-Bromo-2,2'-bithiophene has been used in microwave-assisted palladium-catalyzed reactions, leading to the formation of 5-(het)aryl substituted pyrimidines. This process involves aryl–aryl C–C coupling, showcasing its utility in organic synthesis (Verbitskiy et al., 2013).

Palladium-Catalyzed Arylation Reactions : The compound is a precursor in palladium-catalyzed arylation reactions, which is a method for synthesizing 5,5′-diarylated 2,2′-bithiophenes through C–H bond cleavage (Yokooji et al., 2004).

Regioselective Multihalogenation : It is used in a regioselective multihalogenation process, which is significant for creating various halogenated bithiophenes. This one-pot process offers a method for consecutive multihalogenation, improving yields and selectivity (Kim et al., 2013).

Optical and Electronic Properties

Nonlinear Optical (NLO) Materials : this compound is used in synthesizing precursors for NLO materials. These synthesized compounds have applications in the field of photonics due to their unique optical properties (Herbivo et al., 2009).

Silicon-Containing Molecules with Optical Properties : It's a key component in creating silicon-containing molecules with specific optical properties, like absorption and fluorescence spectra. These properties are crucial for applications in materials science and optoelectronics (Naka et al., 2013).

Material Science and Polymer Chemistry

Polyhydroxyl Oligothiophenes : It acts as a building block for polyhydroxyl oligothiophenes, which are significant in creating regioregular head-to-tail and head-to-head polyhydroxyl oligothiophenes. These are used in various polymer chemistry applications (Barbarella & Zambianchi, 1994).

Synthesis of Symmetric Octithiophenes : The compound is utilized in one-pot oxidative coupling methods for creating symmetric octithiophenes. These have applications due to their solubility and solvatochromic properties in organic solvents (Mucci et al., 2006).

Electropolymerization : It's used in the electropolymerization of oligothienylferrocene complexes. The electrochemical and spectroscopic characterization of these compounds is important for developing new materials with specific properties (Zhu & Wolf, 1999).

Push-Pull Bithiophene Azochromophores : Synthesis and evaluation of push-pull bithiophene azochromophores bearing thiazole and benzothiazole moieties, which have applications in nonlinear optical properties and redox behavior, are facilitated by this compound (Raposo et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

5-Bromo-2,2’-bithiophene is a bromothiophene derivative It’s known to react with various aryl iodides bearing an electron-donating or electron-withdrawing substituent .

Mode of Action

It is known to undergo reactions with various aryl iodides, which suggests that it may interact with its targets through a mechanism involving electron donation or withdrawal .

Biochemical Pathways

Its ability to react with aryl iodides suggests that it may influence pathways involving these compounds .

Pharmacokinetics

Its physical properties such as density (16±01 g/cm3), boiling point (2860±250 °C at 760 mmHg), and melting point (29-32ºC (lit)) can provide some insights into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Action Environment

The action of 5-Bromo-2,2’-bithiophene can be influenced by various environmental factors. For instance, its stability may be affected by temperature, given its specific melting and boiling points . Additionally, its reactivity with aryl iodides suggests that the presence of these compounds in the environment could potentially influence its action .

Propriétés

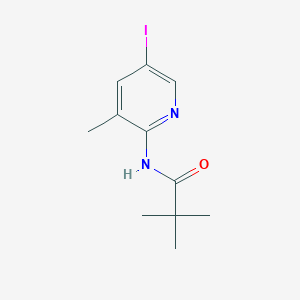

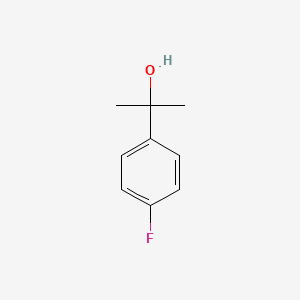

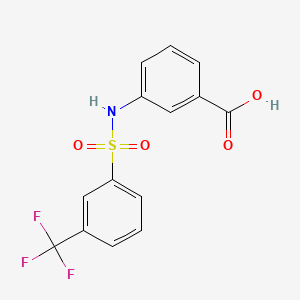

IUPAC Name |

2-bromo-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOAIGVIYUXYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348691 | |

| Record name | 5-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3480-11-3 | |

| Record name | 5-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-[2,2']bithiophenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-Bromo-2,2'-bithiophene a valuable building block in material science?

A: this compound serves as a versatile precursor for synthesizing diverse materials. Its bromo group allows for facile functionalization through reactions like the Stille coupling reaction []. For instance, it can be coupled with boronic acid derivatives to create extended conjugated systems, as demonstrated by its use in forming polythiophene/gold nanoparticle networks []. This property makes it valuable for developing novel materials with tailored electronic and optical properties.

Q2: How does this compound contribute to the development of two-photon imaging probes?

A: this compound serves as a key component in synthesizing donor-π-acceptor (D-π-A) molecules for two-photon imaging []. Researchers utilized it to create chromophores with bithiophene or terthiophene cores linked to an electron-donating diphenylamine moiety. These compounds exhibited two-photon induced luminescence upon excitation at 700 nm and showed potential for bio-imaging applications. Importantly, the bithiophene-based chromophores displayed higher two-photon absorption cross-section values compared to their terthiophene counterparts, highlighting the impact of the core structure on optical properties [].

Q3: How does the structure of this compound influence its electrochemical properties?

A: The presence of the bromine atom in this compound significantly influences its reactivity and allows for further functionalization via various coupling reactions. This enables the creation of extended conjugated systems with tunable electrochemical properties []. For example, researchers synthesized oligothienylferrocene complexes incorporating this compound and observed irreversible thiophene-based oxidation waves in their cyclic voltammograms. These waves appeared at higher potentials than the reversible FeII/III redox couple, demonstrating the influence of the extended conjugated system on the electrochemical behavior [].

Q4: Can you provide an example of how this compound is used in the development of dye-sensitized solar cells?

A: Researchers have utilized this compound as a building block to create novel N,S,P-hybrid dyes for dye-sensitized solar cells []. They employed Stille coupling to connect this compound with a stannylated phosphole derivative, followed by further modifications to introduce a triarylamine donor and a carboxylic acid anchoring group. The resulting dyes exhibited broad absorption in the visible region, attributed to the extended conjugation and intramolecular charge-transfer character facilitated by the this compound unit []. These dyes achieved moderate power conversion efficiencies, demonstrating the potential of incorporating this compound into D-π-A sensitizers for solar energy applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)

![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)

![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)